molecular formula C16H22N4O2 B2766616 N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 439111-95-2

N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2766616
CAS No.: 439111-95-2
M. Wt: 302.378
InChI Key: CITSWCSUMHPWFU-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an imidazole ring, a pyrrole ring, and a 3-methylbutanoyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Imidazole Derivative: The initial step involves the alkylation of imidazole with 3-bromopropylamine to form 3-(1H-imidazol-1-yl)propylamine.

    Acylation Reaction: The resulting amine is then acylated with 4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an inhibitor of specific enzymes involved in disease pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl)methanesulfonamide hydrochloride
  • N-(3-(1H-imidazol-1-yl)propyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide analogs

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to interact with a wide range of biological targets makes it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide, a synthetic organic compound, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H22N4O2C_{16}H_{22}N_{4}O_{2} with a molecular weight of 302.378 g/mol. Its structure includes an imidazole ring, a pyrrole ring, and a carboxamide group, which are crucial for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the compound's significant antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that derivatives of pyrrole-2-carboxamides exhibit potent anti-TB activity with minimal cytotoxicity. For instance, certain compounds in this class demonstrated a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL against drug-resistant strains of Mtb .

Table 1: Antimicrobial Activity of Pyrrole-2-Carboxamide Derivatives

CompoundMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Target
Compound 32<0.016>64MmpL3
Compound 12<0.05>50MmpL3
Compound 14<0.02>70MmpL3

The mechanism by which this compound exerts its antimicrobial effects involves inhibition of the MmpL3 protein, which is essential for the biosynthesis of mycolic acids in the bacterial cell wall. By binding to MmpL3, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .

Study on Structure-Activity Relationship (SAR)

A study focused on the structure-activity relationship of pyrrole derivatives revealed that modifications to the imidazole and pyrrole rings significantly affected biological activity. For example, substituting electron-withdrawing groups improved potency against Mtb while maintaining low cytotoxicity levels .

Another investigation utilized a pharmacophore model to design novel inhibitors targeting MmpL3. The results indicated that specific structural features were crucial for enhancing binding affinity and biological efficacy .

Safety and Toxicological Profile

The safety profile of this compound has been evaluated in various preclinical studies. The compound showed low cytotoxicity across multiple cell lines, with IC50 values exceeding 64 μg/mL in most cases, indicating a favorable therapeutic index .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-12(2)8-15(21)13-9-14(19-10-13)16(22)18-4-3-6-20-7-5-17-11-20/h5,7,9-12,19H,3-4,6,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITSWCSUMHPWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CNC(=C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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